N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide
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Overview
Description
N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The structure of N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE includes a benzenesulfonyl group attached to a phenylethenyl moiety, which is further connected to a benzamide group.
Preparation Methods
The synthesis of N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX . This enzyme is involved in maintaining the pH balance within cells, and its inhibition can lead to a disruption of cellular processes, ultimately resulting in cell death. The compound interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions.
Comparison with Similar Compounds
Similar compounds to N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE include other benzenesulfonamide derivatives, such as:
- N-[(1Z)-1-(4-Methoxybenzoyl)-2-Phenylethenyl]-4-Methylbenzenesulfonamide
- N-[(1Z)-1-(4-Methoxybenzoyl)-2-Phenylethenyl]-Benzenesulfonamide These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of N-[(1Z)-1-(BENZENESULFONYL)-2-PHENYLETHENYL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(Z)-1-(benzenesulfonyl)-2-phenylethenyl]benzamide |
InChI |
InChI=1S/C21H17NO3S/c23-21(18-12-6-2-7-13-18)22-20(16-17-10-4-1-5-11-17)26(24,25)19-14-8-3-9-15-19/h1-16H,(H,22,23)/b20-16- |
InChI Key |
FHNHTWQPBGWVJX-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/NC(=O)C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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